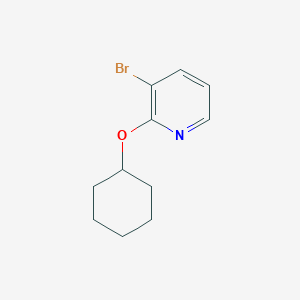

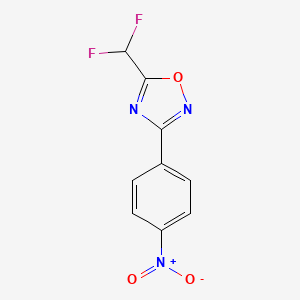

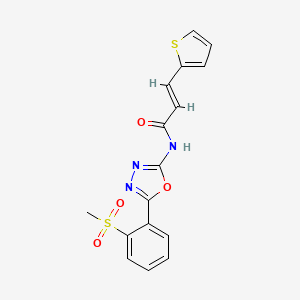

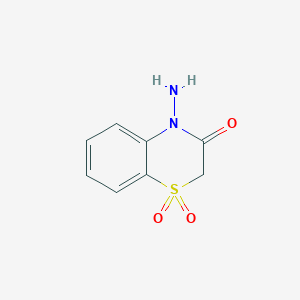

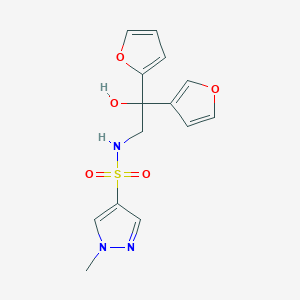

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide, also known as BTZ043, is a novel compound that has been identified as a potent inhibitor of Mycobacterium tuberculosis (MTB). MTB is the causative agent of tuberculosis (TB), a disease that has plagued humans for centuries. TB is a major global health problem, with an estimated 10 million cases and 1.5 million deaths in 2020 alone. The emergence of drug-resistant strains of MTB has further complicated the treatment of TB. Therefore, the development of new drugs that can effectively treat TB is urgently needed.

Mécanisme D'action

The exact mechanism of action of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is not fully understood. However, it is known to target the enzyme DprE1, which is involved in the biosynthesis of the cell wall of MTB. This compound binds to DprE1 and inhibits its activity, leading to the disruption of cell wall synthesis and ultimately the death of the bacterium.

Biochemical and Physiological Effects:

This compound has been shown to have minimal toxicity in vitro and in vivo. In animal studies, no adverse effects were observed at therapeutic doses. Furthermore, this compound does not appear to interact with human enzymes or receptors, suggesting a low risk of off-target effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is its potent activity against drug-resistant strains of MTB. This makes it a promising candidate for the development of new TB drugs. Another advantage is its low propensity for the development of resistance, which is a major concern with current TB drugs. However, one limitation of this compound is its relatively low solubility, which can make it difficult to formulate for use in humans.

Orientations Futures

There are several future directions for the development of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide as a new drug for the treatment of TB. One direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in humans. Another direction is the development of combination therapies that include this compound to further enhance its activity against MTB. Additionally, the role of DprE1 in the pathogenesis of TB needs to be further elucidated to better understand the mechanism of action of this compound and to identify potential drug targets for combination therapies.

Méthodes De Synthèse

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide was first synthesized by a team of researchers led by Professor Stewart Cole at the École Polytechnique Fédérale de Lausanne (EPFL) in Switzerland. The synthesis of this compound involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the benzothiazinone ring system, which is achieved through a series of reactions involving sulfur dioxide and various reagents. The final product is obtained as a white solid, which is purified by recrystallization.

Applications De Recherche Scientifique

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been extensively studied for its potential as a new drug for the treatment of TB. In vitro studies have shown that this compound has potent activity against both drug-sensitive and drug-resistant strains of MTB. In vivo studies using animal models of TB have also demonstrated the efficacy of this compound in reducing bacterial burden and improving survival. Furthermore, this compound has been shown to have a low propensity for the development of resistance, which is a major concern with current TB drugs.

Propriétés

IUPAC Name |

4-amino-1,1-dioxo-1λ6,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-10-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOORFJSDHVQOLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S1(=O)=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642562.png)

![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B2642563.png)